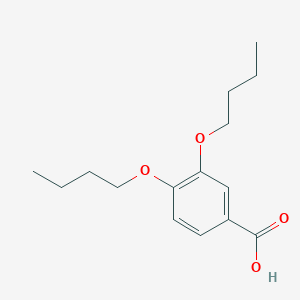

3,4-dibutoxybenzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dibutoxybenzoic Acid, also known as Veratric acid, is a benzoic acid . It has a molecular formula of C15H22O4 .

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . More detailed structural information may be available in specialized chemical databases .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 142-143°C . Its molecular weight is 266.34 .科学的研究の応用

Biosynthesis and Biotechnological Applications

3,4-Dibutoxybenzoic acid, while not explicitly mentioned, is structurally related to 4-Hydroxybenzoic acid (4-HBA), which has emerged as a promising intermediate for several value-added bioproducts. These bioproducts have applications in food, cosmetics, pharmacy, fungicides, and other areas. Recent developments in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA-based products, suggesting potential pathways for the utilization of this compound in similar contexts (Wang et al., 2018).

Extraction and Separation Processes

Protocatechuic acid, which is structurally similar to this compound, has been studied for its extraction and separation processes. These processes are relevant in bioplastics, polymers, and bio-based active films for food preservation. Such insights could be applicable to the extraction and processing of this compound, given its structural similarities (Antony & Wasewar, 2019).

Electrochemical Studies

The electrochemical behavior of compounds similar to this compound has been studied. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in various contexts, such as in the presence of other compounds for synthetic applications, could provide insights into the electrochemical properties and potential applications of this compound in synthesis and industrial processes (Golabi & Nematollahi, 1997).

Antioxidant Capacity Determination

Studies on methods to determine antioxidant capacity using compounds like 4-Hydroxybenzoic acid, which forms 3,4-dihydroxybenzoic acid upon reaction, suggest potential areas where this compound could be used in similar analytical and biochemical applications (Wang et al., 2009).

Inhibition of Platelet Aggregation

3,4-Dihydroxybenzoic acid has been identified as an antiplatelet aggregatory substance, suggesting that derivatives like this compound might also possess similar biological activities and could be explored for their potential medical applications (Yun-Choi et al., 1987).

Metal Ion Chelation in Biomedical Research

3,4-Dihydroxybenzoic acid has been studied as a copper chelator, suggesting that this compound could be investigated for its chelating properties and potential applications in treatments for metal overload diseases (Kotsaki-Kovatsi et al., 1997).

作用機序

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical processes, including metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

特性

IUPAC Name |

3,4-dibutoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-5-9-18-13-8-7-12(15(16)17)11-14(13)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULZYZHHWIWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)OCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3010788.png)

![N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3010791.png)

![ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3010792.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B3010796.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)

![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)

![[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B3010803.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)

![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)